molecular formula C4H7NO4 B559564 D-Aspartic acid CAS No. 1783-96-6

D-Aspartic acid

Cat. No. B559564
CAS RN: 1783-96-6
M. Wt: 133.1 g/mol
InChI Key: CKLJMWTZIZZHCS-UWTATZPHSA-N
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Description

D-Aspartic acid is an amino acid synthesized in the body and obtained through protein-containing foods or a dietary supplement . It plays a role in reproductive function and fertility . D-Aspartic acid and L-aspartic acid are the two naturally occurring forms of the amino acid aspartic acid . While L-aspartic acid is used as a protein building block, D-aspartic acid is not .


Synthesis Analysis

In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from hexogen or endogen sources .


Molecular Structure Analysis

The molecular formula of D-Aspartic acid is C4H7NO4 and its molecular weight is 133.1027 . The IUPAC Standard InChI is InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 .


Chemical Reactions Analysis

Aspartic acid is involved in the regulation of key metabolic pathways that are important for the maintenance and growth of organisms . It is converted to L-Asparagine by binding with ammonia . It forms Carbamyl-L-Aspartic acid which plays a role in purine as well as pyrimidine biosynthesis .


Physical And Chemical Properties Analysis

D-Aspartic acid is a solid at 20 degrees Celsius . Its density is 1.5±0.1 g/cm3 .

Scientific Research Applications

  • Learning and Memory : D-Asp has been implicated in learning and memory processes. Oral administration of sodium d-aspartate in rats showed improved cognitive capabilities in the Morris water maze system. This improvement correlated with increased D-Asp levels in the hippocampus, suggesting its role in cognitive functions (Topo et al., 2010).

  • Endocrine System and Testosterone Production : D-Asp plays a role in the release and synthesis of LH (luteinizing hormone) and testosterone in humans and rats. Studies have shown that D-Asp induces an enhancement of LH and testosterone release, and its involvement in the synthesis of these hormones is mediated by cGMP and cAMP as second messengers in the pituitary gland and testes, respectively (Topo et al., 2009).

  • Role as a Neurotransmitter : D-Asp is considered a novel endogenous neurotransmitter in both invertebrates and vertebrates. It is found in high concentrations in synaptic vesicles of axon terminals, and its release is Ca2+ dependent. This indicates its significant role in neurotransmission (D’Aniello et al., 2011).

  • Steroidogenesis : D-Asp is involved in the synthesis of testosterone in rat testes, indicating its role in steroidogenesis. It accumulates in the pituitary and testis, leading to increased levels of hormones like luteinizing hormone, testosterone, and progesterone (D’Aniello et al., 1996).

  • Forensic Applications : The racemization rate of aspartic acid, including D-Asp, has been studied for its potential in age estimation of bloodstains, an important aspect in forensic investigations (Arany & Ohtani, 2011).

  • Regulation of Reproductive Activity : In animal studies, administration of DL-Aspartic acid improved sperm quality, suggesting a primary role in the regulatory mechanisms of reproductive activity (Macchia et al., 2010).

  • Neuroplasticity and Brain Activity : D-Asp regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume, and brain activity in mammals. It interacts with NMDA receptors, affecting NMDAR-mediated synaptic currents and cerebral blood volume (Errico et al., 2014).

Future Directions

Recent work has demonstrated that cost-effective fermentation of L-aspartic acid from biomass is possible through the use of metabolically engineered E. coli . This is the first work to demonstrate metabolic optimization achieving substantive yields of L-aspartic acid production from glucose .

properties

IUPAC Name

(2R)-2-aminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27881-01-2
Record name Poly(D-aspartic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27881-01-2
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DSSTOX Substance ID

DTXSID2045650
Record name D-Aspartic acid
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Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name D-Aspartic acid
Source Human Metabolome Database (HMDB)
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Product Name

D-Aspartic acid

CAS RN

1783-96-6
Record name D-Aspartic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aspartic acid D-form
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Record name D-Aspartic Acid
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Record name D-aspartic acid
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Record name ASPARTIC ACID, D-
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Record name D-Aspartic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67,700
Citations
A D'Aniello - Brain research reviews, 2007 - Elsevier
… presence of endogenous NMDA (N-methyl-d-aspartic acid), which enhances the release of the … by an enzyme by us called d-aspartic acid methyltransferase (or NMDA synthetase). It is …
Number of citations: 316 www.sciencedirect.com
DS Dunlop, A Neidle, D McHale, DM Dunlop… - Biochemical and …, 1986 - Elsevier
… As part of a study of the pathological changes in protein bound D-aspartic acid that might … appeared to be significant concentrations of D-aspartic acid, with some exceptionally high …
Number of citations: 407 www.sciencedirect.com
EH Man, ME Sandhouse, J Burg, GH Fisher - Science, 1983 - science.org
… of D-aspartic acid was detected in the white matter often normal brains from individuals aged 30 to 80 years. Gray matter showed no systematic increase in D-aspartic acid. The rate …
Number of citations: 240 www.science.org
CJ McBain, ML Mayer - Physiological reviews, 1994 - journals.physiology.org
Receptors for the amino acid L-glutamate contribute to excitatory synaptic transmission at sites throughout the brain and spinal cord. Beginning in the late 197Os, glutamate receptors in …
Number of citations: 364 journals.physiology.org
G D'Aniello, A Tolino, A D'aniello, F Errico… - …, 2000 - academic.oup.com
… In the present study, we report the occurrence of endogenous d-aspartic acid and NMDA in the nervous system and endocrine glands of the rat and provide evidence for their …
Number of citations: 201 academic.oup.com
S D'Aniello, I Somorjai, J Garcia‐Fernàndez… - The FASEB …, 2011 - Wiley Online Library
D‐Aspartic acid (D‐Asp) is present in invertebrate and vertebrate neuroendocrine tissues’ where it carries out important physiological functions and is implicated in nervous system …
Number of citations: 140 faseb.onlinelibrary.wiley.com
A Morikawa, K Hamase, T Inoue, R Konno… - … of Chromatography B …, 2001 - Elsevier
A simple and precise method for the simultaneous determination of free d-aspartic acid, d-serine and d-alanine in mouse brain tissues was established, using a reversed-phase HPLC …
Number of citations: 167 www.sciencedirect.com
AD‧ Aniello, MM Di Fiore, GH Fisher… - The FASEB …, 2000 - Wiley Online Library
… Daspartic acid (D-Asp), N-methyl-D-aspartic acid (NMDA), and all other D- and L-amino … hormone (GH), as well as [2,3-3H]-D-aspartic acid (50 Ci/mmol), and [3H]methylNMDA (80 Ci/…
Number of citations: 305 faseb.onlinelibrary.wiley.com
E Topo, A Soricelli, A Di Maio, E D'Aniello, MM Di Fiore… - Amino acids, 2010 - Springer
… evidence that d-aspartic acid plays an important … d-aspartic acid induces an increase water maze memory. One plausible explanation could be that in the nervous system d-aspartic acid …
Number of citations: 70 link.springer.com
E Topo, A Soricelli, A D'Aniello… - Reproductive …, 2009 - rbej.biomedcentral.com
… specific immunoenzymatic methods for the determination of LH and testosterone as well as of the second messengers, cAMP and cGMP, we have demonstrated that D-aspartic acid …
Number of citations: 230 rbej.biomedcentral.com

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